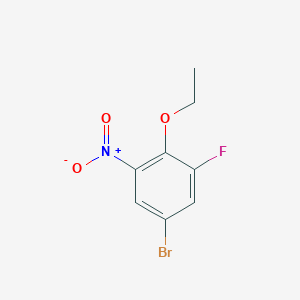

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene

Vue d'ensemble

Description

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is a chemical compound with the molecular formula C8H7BrFNO3 . It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond. The compound contains a bromo, ethoxy, fluoro, and nitro group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of atoms and their bonds. The compound contains a benzene ring, which is a six-membered ring with alternating double and single bonds. Attached to this ring are the bromo, ethoxy, fluoro, and nitro groups .Applications De Recherche Scientifique

Synthesis of Radiotracers

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene has been utilized in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in radiotracing for neuroimaging. This synthesis involves a two-step reaction, starting with the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane to produce 1-bromo-3-[18F]-fluoropropane, which is then reacted with 2β-carbomethoxy-3β-(4-iodophenyl)-nortropane to yield [18F]FP-β-CIT. This compound is purified and formulated into an isotonic, pyrogen-free, and sterile solution for use in PET imaging, providing insights into neurological conditions (Klok et al., 2006).

Molecular Ordering and Phase Transition

The compound has also been investigated for its role in understanding molecular ordering and phase transitions in smectogenic compounds. Comparative statistical analyses have been performed using quantum mechanics and intermolecular forces to evaluate the molecular ordering of smectogenic compounds, including derivatives similar to this compound, in dielectric mediums at phase transition temperatures. These studies provide insights into the molecular interactions and configurations that occur during phase transitions, contributing to the broader understanding of material science and liquid crystal technologies (Ojha, 2005).

Polymer Solar Cells Enhancement

Research has also explored the use of related nitrobenzene derivatives in polymer solar cells. Specifically, the addition of 1-Bromo-4-Nitrobenzene (a compound with structural similarities to this compound) to the active layer of polymer solar cells has been shown to improve device performance. The inclusion of this compound reduces excitonic recombination and enhances excitonic dissociation at the donor–acceptor interface, leading to a significant improvement in power conversion efficiency. This research highlights the potential of nitrobenzene derivatives in optimizing the electron transfer processes in solar cell technologies (Fu et al., 2015).

Analyse Biochimique

Biochemical Properties

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The presence of the nitro group makes the compound an electron-withdrawing agent, which can influence its reactivity and interactions with enzymes and proteins. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interactions between this compound and these enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, potentially leading to alterations in gene expression and cellular metabolism. For example, the compound may inhibit certain kinases, which are crucial for the regulation of cell growth and differentiation. Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and affect cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and light exposure. Over time, this compound may degrade into smaller fragments, which can have different biochemical properties and effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and persistent alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses of this compound can lead to adverse effects such as liver damage, neurotoxicity, and immunosuppression .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. These localizations can influence the compound’s activity and function, as well as its interactions with other biomolecules. For example, localization to the mitochondria can enhance the compound’s ability to induce oxidative stress and affect mitochondrial function .

Propriétés

IUPAC Name |

5-bromo-2-ethoxy-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHAELUXWMDXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

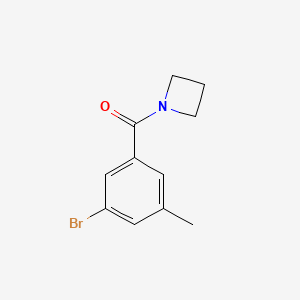

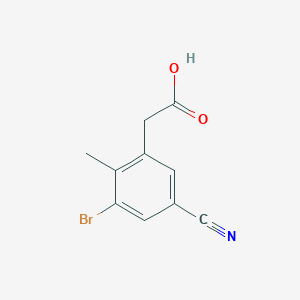

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B1415493.png)

methylamine](/img/structure/B1415495.png)